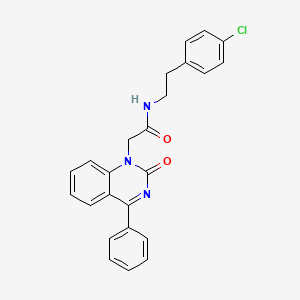
N-(4-chlorophenethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-chlorophenethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide” is a chemical compound with the molecular formula C24H20ClN3O2 . It’s not intended for human or veterinary use and is available for research use only.
Molecular Structure The molecular weight of this compound is 417.89. For more detailed structural information, you may need to refer to the compound’s CID (8721719) on a chemical database .
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives, including compounds structurally related to N-(4-chlorophenethyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. These compounds have demonstrated significant activity, with some showing potency comparable to established pharmaceutical standards like diclofenac sodium, indicating potential therapeutic applications in pain management and inflammation control without focusing on drug usage or dosage specifics (Alagarsamy et al., 2015).
Antimicrobial Activity
Several quinazolinone analogs have been synthesized and subjected to antimicrobial screening, displaying activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa. This research suggests that these compounds could serve as leads for the development of new antimicrobial agents, offering a potential avenue for addressing antibiotic resistance without discussing drug side effects (Rajasekaran & Rao, 2015).
Antitumor and Antiviral Activities
The therapeutic efficacy of novel quinazolinone derivatives has been evaluated in the context of treating viral infections such as Japanese encephalitis. These compounds exhibited significant antiviral and antiapoptotic effects in vitro, suggesting their potential as therapeutic agents in viral infection treatments. Additionally, certain derivatives have shown promising antitumor activity, highlighting the versatility of quinazolinone compounds in medical research without discussing drug use and dosage (Ghosh et al., 2008).
Molecular Docking Studies
Quinazolinone derivatives have also been the subject of molecular docking studies to evaluate their binding affinities towards various biological targets. These studies are instrumental in understanding the molecular basis of the compounds' activities, aiding in the design of more effective therapeutic agents. Such research underscores the significance of computational methods in drug discovery processes, focusing on the scientific exploration of compound interactions at the molecular level without detailing drug side effects (Mehta et al., 2019).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c25-19-12-10-17(11-13-19)14-15-26-22(29)16-28-21-9-5-4-8-20(21)23(27-24(28)30)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDGEZFXARQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2678439.png)
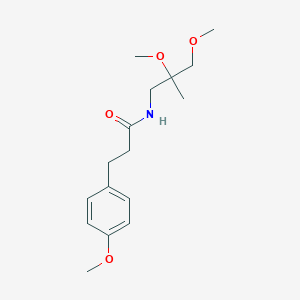
![N-(3,4-difluorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2678441.png)
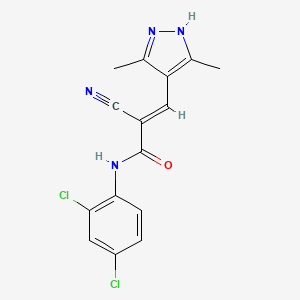

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)
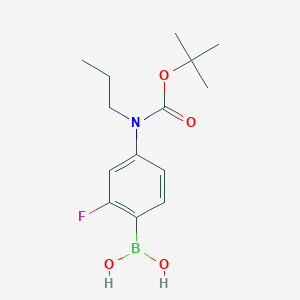
![2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2678448.png)
![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)
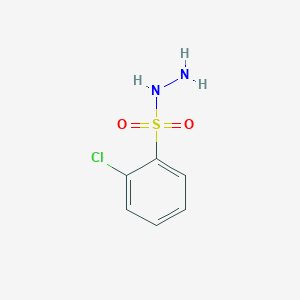
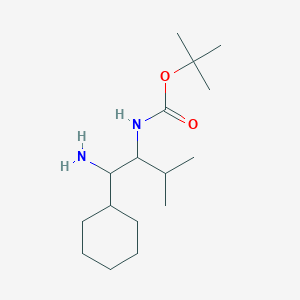
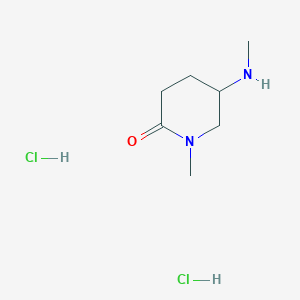
![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
